Cas no 2352210-71-8 (2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid)

2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid ist eine fluorierte Aminosäureverbindung mit einer Benzyloxycarbonyl-Schutzgruppe (Cbz). Die Einführung von zwei Fluoratomen in der 3-Position des Butansäuregerüsts verleiht der Verbindung erhöhte metabolische Stabilität und verbesserte lipophile Eigenschaften. Die Cbz-Gruppe ermöglicht eine selektive Deprotection unter milden Bedingungen, was die Verbindung besonders nützlich für die Peptidsynthese und medizinische Chemie macht. Die Difluorsubstitution beeinflusst die Konformation und elektronische Struktur, wodurch sich Anwendungen in der Entwicklung von Enzyminhibitoren oder bioaktiven Molekülen ergeben. Die Carboxylfunktion bietet zudem eine weitere Reaktionsstelle für Derivatisierungen.
2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid structure
2352210-71-8 structure
Product Name:2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid
CAS-Nr.:2352210-71-8
MF:C12H13F2NO4
MW:273.23273062706
CID:5970420
PubChem ID:58719991
Update Time:2025-11-01

2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • EN300-7051972
    • 2352210-71-8
    • 2-{[(benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid
    • 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid
    • Inchi: 1S/C12H13F2NO4/c1-12(13,14)9(10(16)17)15-11(18)19-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,15,18)(H,16,17)
    • InChI-Schlüssel: UMWMIZCQZDFMGU-UHFFFAOYSA-N
    • Lächelt: FC(C)(C(C(=O)O)NC(=O)OCC1C=CC=CC=1)F

Berechnete Eigenschaften

  • Genaue Masse: 273.08126422g/mol
  • Monoisotopenmasse: 273.08126422g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 19
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 330
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topologische Polaroberfläche: 75.6Ų

2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-7051972-0.05g
2-{[(benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid
2352210-71-8 95.0%
0.05g
$1200.0 2025-03-12
Enamine
EN300-7051972-0.1g
2-{[(benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid
2352210-71-8 95.0%
0.1g
$1257.0 2025-03-12
Enamine
EN300-7051972-0.25g
2-{[(benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid
2352210-71-8 95.0%
0.25g
$1315.0 2025-03-12
Enamine
EN300-7051972-0.5g
2-{[(benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid
2352210-71-8 95.0%
0.5g
$1372.0 2025-03-12
Enamine
EN300-7051972-1.0g
2-{[(benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid
2352210-71-8 95.0%
1.0g
$1429.0 2025-03-12
Enamine
EN300-7051972-2.5g
2-{[(benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid
2352210-71-8 95.0%
2.5g
$2800.0 2025-03-12
Enamine
EN300-7051972-5.0g
2-{[(benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid
2352210-71-8 95.0%
5.0g
$4143.0 2025-03-12
Enamine
EN300-7051972-10.0g
2-{[(benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid
2352210-71-8 95.0%
10.0g
$6144.0 2025-03-12

Weitere Informationen zu 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic Acid: A Key Compound in Pharmaceutical Research

2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid, with the CAS number 2352210-71-8, represents a significant molecule in the field of pharmaceutical chemistry. This compound, characterized by its unique fluorinated backbone and amino acid derivatives, has garnered attention for its potential applications in drug discovery and biological research. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential as a targeted therapeutic agent.

The molecular structure of 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid is defined by the presence of fluorine atoms at the 3,3 positions of the butanoic acid chain. This structural feature contributes to its bioavailability and metabolic stability, making it a promising candidate for oral drug delivery. The benzyloxy carbonyl group further enhances its solubility and reactivity, which are critical factors in pharmaceutical development.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid. Researchers have employed asymmetric catalysis and fluorination techniques to achieve high-purity compounds, which are essential for preclinical testing. A 2023 study published in Journal of Medicinal Chemistry demonstrated the use of photoredox catalysis to selectively introduce fluorine atoms, significantly improving the synthetic efficiency of this compound.

The pharmacological profile of 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutano,ic acid is being explored for its potential in inflammatory diseases and neurodegenerative disorders. Its ability to inhibit pro-inflammatory cytokines has been validated in in vitro models, suggesting its role as an anti-inflammatory agent. Additionally, its interaction with neurotransmitter receptors is under investigation for applications in Alzheimer's disease research.

One of the most notable applications of 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid is in drug development pipelines targeting metabolic disorders. Its fluorinated structure allows for the design of prodrugs that can be activated in specific tissues, minimizing systemic side effects. A 2024 review in Drug Discovery Today highlighted its potential as a metabolic modulator in type 2 diabetes treatment strategies.

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid is still under investigation, but preliminary studies suggest it may interact with enzyme systems involved in lipid metabolism. This interaction could lead to the modulation of cholesterol biosynthesis, offering new avenues for cardiovascular disease management. Researchers are also exploring its role in apoptosis regulation, which could have implications for cancer therapy.

Recent advancements in computational modeling have provided insights into the binding affinity of 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid with various target proteins. Molecular dynamics simulations have shown its potential to bind to kinase enzymes involved in cell proliferation, making it a candidate for anti-cancer drug design. These findings are critical for optimizing its therapeutic potential and reducing off-target effects.

The toxicological profile of 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid is being evaluated to ensure its safety for clinical use. Preliminary in vivo studies have indicated low acute toxicity, but long-term effects are still under investigation. Researchers are also assessing its environmental impact, particularly its bioaccumulation potential, to ensure it meets regulatory standards for pharmaceutical products.

In conclusion, 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid is a multifaceted molecule with significant potential in pharmaceutical research. Its unique structure and properties make it a valuable tool for drug discovery and biological applications. As research continues, its role in medical innovation is expected to expand, offering new solutions for healthcare challenges.

For further information on 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid, including its synthesis methods, pharmacological effects, and research applications, additional resources and studies are available in scientific journals and academic databases.

Empfohlene Lieferanten
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
SHOCHEM(SHANGHAI) CO.,lTD
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd